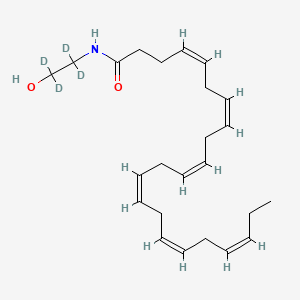

Synaptamide-d4

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synaptamide-d4 has a wide range of scientific research applications:

Neuroscience: It is used to study neurogenesis, neurite growth, and synaptogenesis

Pharmacology: It is investigated for its potential therapeutic effects in neuroinflammatory and neurodegenerative conditions.

Biochemistry: It serves as a model compound to understand the metabolism of docosahexaenoic acid derivatives.

Wirkmechanismus

Target of Action

Synaptamide-d4, also known as N-Docosahexaenoylethanolamine-d4, is an endogenous metabolite of docosahexaenoic acid (DHA) that exhibits synaptogenic and neurogenic effects . It primarily targets microglia cells, which play a crucial role in neuroinflammation .

Mode of Action

this compound interacts with its targets by binding to both the cannabinoid-1 and 2 (CB1 and CB2) cannabinoid receptors . It significantly reduces the production of TNF-α and NO in cultured microglia cells . It increases intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB but suppresses LPS-induced nuclear translocation of NF-κB p65 .

Biochemical Pathways

The compound affects the cAMP/PKA signaling pathway . By enhancing this pathway, it inhibits NF-κB activation, which is a key player in the inflammatory response . This results in a decrease in the production of pro-inflammatory cytokines and chemokines .

Pharmacokinetics

It is known that the compound is synthesized in neuronal cells from unesterified docosahexaenoic acid (dha) or dha-lysophosphatidylcholine (dha-lysopc), the two major lipid forms that deliver dha to the brain .

Result of Action

The action of this compound leads to a significant reduction in neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain . This suggests that this compound is a potent suppressor of neuroinflammation .

Action Environment

Biochemische Analyse

Biochemical Properties

Synaptamide-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in neuronal cells from unesterified docosahexaenoic acid (DHA) or DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain . The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce lipopolysaccharide (LPS)-induced production of TNF-α and NO in cultured microglia cells . It also influences cell function by enhancing intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It suppresses LPS-induced nuclear translocation of NF-κB p65, indicating its role in inhibiting inflammation . This effect is abolished by adenylyl cyclase or PKA inhibitors, suggesting that this compound exerts its effects through the cAMP/PKA signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have beneficial effects on thermal allodynia and mechanical hyperalgesia dynamics over time . It also prevented working and long-term memory impairment . These results are probably based on the supportive effect of this compound on spared nerve injury (SNI)-impaired hippocampal plasticity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a dosage of 10 mg/kg/day for 7 days was found to significantly reduce neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with enzymes and cofactors. The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synaptamide-d4 can be synthesized from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The process involves the uptake of these substrates in neuronal cells, where they are metabolized to N-docosahexaenoylphosphatidylethanolamine and subsequently to synaptamide . The synthesis is mediated by N-acylphosphatidylethanolamine-phospholipase D, with the reaction conditions including the use of hexachlorophene or bithionol as inhibitors to decrease synaptamide production .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same biochemical pathways identified in laboratory settings, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Synaptamide-d4 undergoes various biochemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly in the presence of specific enzymes or catalysts.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide.

Reducing agents: Such as sodium borohydride.

Catalysts: Enzymes like N-acylphosphatidylethanolamine-phospholipase D.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-docosahexaenoylethanolamine: The non-deuterated form of synaptamide.

N-arachidonoylethanolamine: Another endocannabinoid-like compound with similar neurogenic properties.

N-palmitoylethanolamine: Known for its anti-inflammatory effects.

Uniqueness

Synaptamide-d4 is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. The deuterium atoms provide stability and allow for precise tracking in biochemical assays, distinguishing it from its non-deuterated counterparts .

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEHOLRSGZPBSM-DXYZWJMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

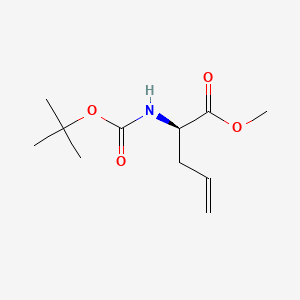

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)

![3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one](/img/structure/B585802.png)